molecular formula C14H18S B14588087 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione CAS No. 61067-20-7

2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione

Cat. No.: B14588087
CAS No.: 61067-20-7
M. Wt: 218.36 g/mol
InChI Key: GBYNNQLRCJGJJT-UHFFFAOYSA-N
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Description

2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione is an organic compound that belongs to the class of naphthalene derivatives. These compounds are characterized by a naphthalene ring system, which is a fused pair of benzene rings. The presence of a thione group (a sulfur analog of a ketone) adds unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by the introduction of a thione group through thiolation reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, cost-effectiveness, and yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols.

Scientific Research Applications

2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying sulfur-containing compounds.

    Medicine: Investigating its pharmacological properties.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione would involve its interaction with molecular targets, potentially through its thione group. This could include binding to enzymes or receptors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-propyl-1,2-dihydronaphthalene-1(2H)-thione
  • 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-one

Uniqueness

The presence of the thione group in 2-Methyl-2-propyl-3,4-dihydronaphthalene-1(2H)-thione distinguishes it from similar compounds with ketone or other functional groups, potentially leading to different chemical reactivity and biological activity.

Properties

CAS No.

61067-20-7

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

2-methyl-2-propyl-3,4-dihydronaphthalene-1-thione

InChI

InChI=1S/C14H18S/c1-3-9-14(2)10-8-11-6-4-5-7-12(11)13(14)15/h4-7H,3,8-10H2,1-2H3

InChI Key

GBYNNQLRCJGJJT-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCC2=CC=CC=C2C1=S)C

Origin of Product

United States

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